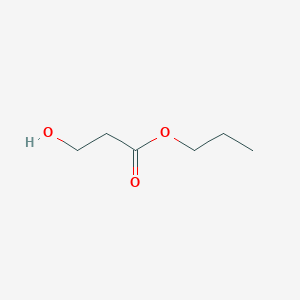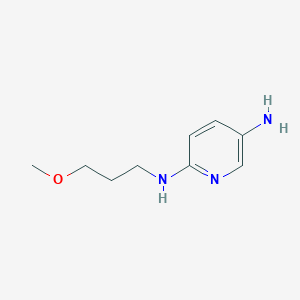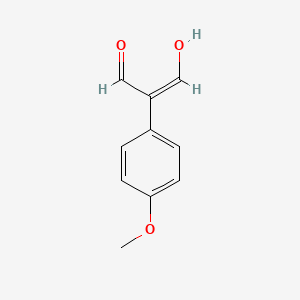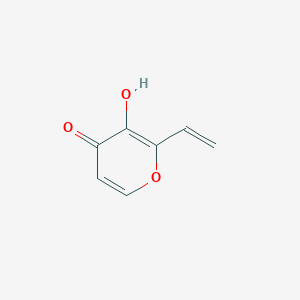![molecular formula C15H17NO3 B3141962 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone CAS No. 494771-45-8](/img/structure/B3141962.png)
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone
Vue d'ensemble
Description
“4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone” is a chemical compound with the molecular formula C15H17NO3. It is related to “4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid”, which has the molecular formula C13H13NO4 .
Synthesis Analysis
The synthesis of related compounds involves several strategies. For instance, the benzene ring in the compound can be replaced with phthalazinone, and the carbonyl group of the compound can be substituted with various fragments to interact with the ZA channel of BRD4 .Molecular Structure Analysis
The molecular structure of “4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone” can be represented by the SMILES stringO=C (O)C (C=C1)=CC=C1OCC2=C (C)ON=C2C .
Applications De Recherche Scientifique
Facile Synthesis and Characterization
A study by Pareek, Joseph, and Seth (2010) involves the facile synthesis of various substituted pyrazoles, which include the synthesis and spectral evaluation of compounds similar to "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone". These compounds were synthesized through the condensation process, indicating the chemical's utility in creating novel compounds with potential applications in material science and pharmaceuticals Pareek, Joseph, & Seth, 2010.
Reaction and Hydrolytic Stability
Kuznetsov and Brusilovskii (2001) explored reactions of 1,3-dioxanes with acetone cyanohydrin, leading to hydrolytically unstable compounds. This research underscores the reactivity of related chemical structures, suggesting the potential for "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone" in synthetic organic chemistry and the study of reaction mechanisms Kuznetsov & Brusilovskii, 2001.
Regioselective Synthesis
Mansueto et al. (2014) demonstrated the efficient regioselective synthesis of 1,2,4-triazoles, leveraging the presence of an electron-donating methoxy group. This research indicates the potential for "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone" in facilitating selective synthetic routes, which could be invaluable in developing targeted pharmaceuticals and fine chemicals Mansueto et al., 2014.
Anticoronavirus and Antitumoral Activity
Research by Jilloju et al. (2021) on derivatives of similar compounds has shown promising in vitro anticoronavirus and antitumoral activity. This suggests potential pharmaceutical applications of "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone" in developing antiviral and anticancer agents Jilloju et al., 2021.
Sulfonamide-derived Compounds
Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their metal complexes, showcasing the structural versatility and potential for "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone" to form complex compounds with potential applications in catalysis, material science, and possibly as therapeutic agents Chohan & Shad, 2011.
Propriétés
IUPAC Name |
1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(17)8-13-4-6-14(7-5-13)18-9-15-11(2)16-19-12(15)3/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLMZKPNBGKNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B3141898.png)






![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(dicyclohexylphosphino)ferrocene](/img/structure/B3141959.png)

![9-Aminomethyl-1-methyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undecan-9-ol](/img/structure/B3141977.png)


